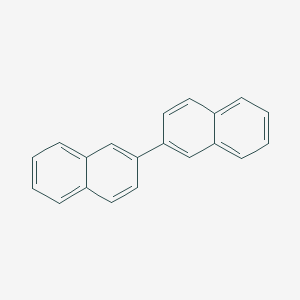

2,2'-Binaphthyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVBOUOMVTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210112 | |

| Record name | 2,2'-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-78-2 | |

| Record name | 2,2′-Binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Binaphthyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y31U1TX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Atropisomerism of 2,2'-Binaphthyls

This guide provides a comprehensive overview of the principles, quantification, and practical applications of atropisomerism in 2,2'-binaphthyl derivatives.

Introduction to this compound Atropisomerism

Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, leading to chiral molecules that do not possess a stereocenter. In the case of 2,2'-disubstituted-1,1'-binaphthyls, the steric hindrance between the substituents at the 2 and 2' positions, as well as between the hydrogen atoms at the 8 and 8' positions of the naphthalene (B1677914) rings, restricts free rotation around the C1-C1' bond. This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers known as atropisomers.[1][2] These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality.

The stability of these atropisomers is determined by the energy barrier to rotation around the binaphthyl bond. If this barrier is high enough to allow for the isolation of the individual enantiomers at room temperature (typically > 80-100 kJ/mol), the compound is said to exhibit atropisomerism.[3] The dihedral angle between the two naphthalene rings is a key structural parameter, typically around 90° in the ground state for many derivatives like BINAP.[1]

The unique, C2-symmetric, and rigid chiral scaffold of this compound derivatives has made them invaluable in various fields, particularly in asymmetric catalysis where they serve as chiral ligands for transition metals.[1][4][5] Prominent examples include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and 1,1'-bi-2-naphthol (B31242) (BINOL), which have been instrumental in the development of highly enantioselective reactions.[1][6][7] Furthermore, the atropisomeric properties of binaphthyl derivatives are being explored in drug discovery and materials science.[6][8]

Quantitative Data on Rotational Barriers and Structural Parameters

The rotational barrier is a critical parameter that dictates the configurational stability of atropisomers. This barrier is influenced by the nature and size of the substituents at the 2,2' positions and other positions on the naphthyl rings. Below is a summary of key quantitative data for prominent this compound derivatives.

| Compound | Substituents (2,2') | Rotational Barrier (kcal/mol) | Dihedral Angle (°) | Notes |

| 1,1'-Binaphthyl | -H | ~24 | - | Racemizes readily at room temperature.[3] |

| BINOL (1,1'-Bi-2-naphthol) | -OH | ~37-40 | - | Optically stable at room temperature.[3][9][10] |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | -P(C6H5)2 | ~49.4 | ~90 | Highly stable atropisomers.[1][3] |

| NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) | -NH2, -OH | ~40.4 | - | Stable atropisomers.[3] |

| BINAM (1,1'-Binaphthyl-2,2'-diamine) | -NH2 | - | 66.1 (R-enantiomer) | The dihedral angle can be influenced by its chemical environment.[8] |

Note: Rotational barriers can be determined experimentally by thermal racemization studies or computationally via methods like Density Functional Theory (DFT).[3][11]

Experimental Protocols

The synthesis and resolution of this compound derivatives are crucial for their application in asymmetric synthesis.

A common method for the synthesis of racemic BINOL is the oxidative coupling of 2-naphthol (B1666908).

Materials:

-

2-Naphthol

-

Iron(III) chloride (FeCl3)

-

Toluene

-

Methanol

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (B78521) (NaOH), aqueous solution

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve 2-naphthol in a suitable solvent such as water or an organic solvent.

-

Add a solution of iron(III) chloride (FeCl3) as the oxidizing agent. The reaction is typically carried out at room temperature with vigorous stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding an aqueous solution of hydrochloric acid to quench the reaction and dissolve the iron salts.

-

The product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude racemic BINOL.

-

The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexane to afford pure racemic BINOL.

The separation of enantiomers can be achieved by forming diastereomeric complexes with a chiral resolving agent.[12] A well-established method utilizes N-benzylcinchonidinium chloride.[13][14]

Materials:

-

Racemic BINOL

-

N-benzylcinchonidinium chloride

-

Acetonitrile (B52724) (MeCN)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Aqueous HCl

Procedure:

-

Complex Formation: Dissolve racemic BINOL and approximately 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile. Heat the mixture to reflux to ensure complete dissolution.[14]

-

Crystallization: Allow the solution to cool gradually. The (R)-BINOL will preferentially form a crystalline diastereomeric complex with the resolving agent.[14] Cool the mixture further in an ice bath to maximize crystallization.

-

Isolation of (R)-BINOL Complex: Filter the solid complex and wash with cold acetonitrile to remove the mother liquor containing the enriched (S)-BINOL. The diastereomeric excess of the complex can be enhanced by slurrying in methanol.[14]

-

Liberation of (R)-BINOL: Suspend the diastereomeric complex in a mixture of ethyl acetate and aqueous HCl. Stir vigorously to break the complex. The (R)-BINOL will dissolve in the organic layer, and the resolving agent will move to the aqueous layer.

-

Work-up for (R)-BINOL: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain enantiomerically pure (R)-BINOL.[14]

-

Isolation of (S)-BINOL: The mother liquor from the initial crystallization is enriched in (S)-BINOL. Concentrate the mother liquor and liberate the (S)-BINOL using a similar acid-base work-up as described for the (R)-enantiomer. The enantiomeric purity can be further enhanced by recrystallization.

The enantiomeric excess (ee) of the resolved BINOL samples should be determined using chiral HPLC.

Typical Conditions:

-

Chiral Stationary Phase: A column with a chiral stationary phase (e.g., polysaccharide-based) is used.

-

Mobile Phase: A mixture of hexanes and isopropanol (B130326) is commonly employed. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength where BINOL absorbs strongly (e.g., 254 nm).

-

Procedure: Dissolve a small sample of the resolved BINOL in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas.[15]

Visualizations

Caption: Steric hindrance creates a high rotational barrier, allowing for the isolation of (R) and (S) atropisomers.

Caption: A generalized workflow for the separation of binaphthyl enantiomers using a chiral resolving agent.

Caption: The role of a chiral BINAP ligand in guiding the stereochemical outcome of a hydrogenation reaction.

Conclusion

The atropisomerism of 2,2'-binaphthyls is a cornerstone of modern asymmetric synthesis and catalysis. The steric hindrance around the C1-C1' bond creates a stable chiral axis, which has been leveraged to design highly effective chiral ligands like BINAP and BINOL. Understanding the principles of their stereochemistry, the quantitative aspects of their rotational stability, and the experimental protocols for their synthesis and resolution is critical for researchers and professionals in drug development and chemical sciences. The continued exploration of binaphthyl derivatives promises to yield new catalysts and chiral materials with enhanced performance and novel applications.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Resolution of 2,2'-Binaphthyl Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of racemic 2,2'-binaphthyl derivatives and a detailed exploration of the primary methodologies for the resolution of their enantiomers. As crucial scaffolds in asymmetric catalysis and drug development, the efficient synthesis and separation of these axially chiral compounds are of paramount importance. This document outlines key experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to facilitate practical application in a research and development setting.

Synthesis of Racemic this compound Derivatives

The foundational step in accessing enantiomerically pure 2,2'-binaphthyls is the synthesis of the racemic mixture. Several robust methods have been established for this purpose, with the most common being oxidative coupling, Ullmann coupling, and Suzuki coupling.

Oxidative Coupling of 2-Naphthol (B1666908)

The oxidative coupling of 2-naphthol is a widely employed and cost-effective method for the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL). This reaction typically involves the use of a metal oxidant, such as iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂).[1][2]

Experimental Protocol: Oxidative Coupling of 2-Naphthol with FeCl₃

-

Reaction Setup: A mixture of finely powdered 2-naphthol and a molar excess of anhydrous FeCl₃ is prepared. For solid-state reactions, the reagents are ground together in a mortar and pestle.[1]

-

Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a suitable solvent. In a solid-state approach, the ground mixture is heated in an oil bath.[1]

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is treated with dilute hydrochloric acid to remove the iron salts.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent like toluene (B28343) to afford racemic BINOL.[2]

Ullmann Coupling

The Ullmann coupling reaction provides a versatile route to binaphthyl derivatives through the copper-catalyzed coupling of naphthyl halides.[3][4] This method can be applied both intermolecularly and intramolecularly to construct the biaryl linkage.[3]

Suzuki Coupling

The Suzuki cross-coupling reaction offers another powerful tool for the synthesis of binaphthyls, involving the palladium-catalyzed reaction of a naphthyl boronic acid with a naphthyl halide.[5][6] This method is known for its high yields and tolerance of a wide range of functional groups.

References

- 1. mdpi.com [mdpi.com]

- 2. myuchem.com [myuchem.com]

- 3. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral recognition of binaphthyl derivatives: a chiral recognition model on the basis of chromatography, spectroscopy, and molecular mechanistic calculations for the enantioseparation of 1,1'-binaphthyl derivatives on cholic acid-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Racemization of 2,2'-Binaphthyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization of 2,2'-binaphthyl derivatives, a critical aspect in the application of these axially chiral compounds in asymmetric synthesis, catalysis, and materials science. Understanding the factors governing the rotational stability of the C-C single bond between the two naphthalene (B1677914) rings is paramount for the effective design and implementation of these molecules. This document details the theoretical background, experimental protocols for studying racemization, and a summary of quantitative data.

Introduction to Atropisomerism and Racemization in Binaphthyls

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers, known as atropisomers.[1] In the case of 2,2'-disubstituted-1,1'-binaphthyls, the steric hindrance caused by the substituents at the 2 and 2' positions restricts the free rotation around the C1-C1' bond, leading to the existence of stable (R)- and (S)-enantiomers.[2]

Racemization is the process by which an enantiomerically pure or enriched sample of a chiral compound converts into a mixture where both enantiomers are present in equal amounts (a racemate). For this compound derivatives, this involves the rotation around the C1-C1' bond, overcoming a significant energy barrier. The rate of racemization is a key indicator of the configurational stability of these atropisomers.

Factors Influencing the Racemization of this compound Derivatives

The rotational barrier, and thus the rate of racemization, is influenced by several factors:

-

Steric Hindrance: The size of the substituents at the 2,2' (and 8,8') positions is the primary factor determining the rotational barrier.[3] Larger substituents lead to greater steric hindrance in the planar transition state, resulting in a higher energy barrier and slower racemization.

-

Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of the substituents has a less pronounced effect on the racemization barrier compared to steric effects.[2][4]

-

Solvent: The solvent can have a slight influence on the racemization energy barrier, although this effect is generally small.[2][4]

-

Temperature: Racemization is a thermally activated process. Higher temperatures provide the necessary energy to overcome the rotational barrier, leading to faster racemization.[3]

-

Photo-irradiation: In some cases, racemization can be induced or accelerated by photo-irradiation, which can provide an alternative, lower-energy pathway for interconversion.[5]

Quantitative Data on Racemization Barriers

The rotational energy barrier (ΔG‡) is a quantitative measure of the stability of atropisomers. A higher ΔG‡ corresponds to a slower racemization rate and greater configurational stability. Below is a summary of experimental and calculated racemization barriers for various 2,2'-disubstituted-1,1'-binaphthyl derivatives.

| Substituent at 2,2'-positions | Racemization Barrier (ΔG‡) (kcal/mol) | Method | Reference |

| -H | 23.5 - 24.1 | Experimental | |

| -OH (BINOL) | 37.2 - 37.8 | Experimental | |

| -OH (BINOL) | 39.3 | Calculated (DFT) | |

| -NH₂ | 42.2 | Calculated (DFT) | |

| -NO₂ | 41.1 | Calculated (DFT) | |

| -F | 36.5 | Calculated (DFT) | |

| -CN | 41.4 | Calculated (DFT) | |

| -Ph | 44.9 | Calculated (DFT) |

Experimental Protocols for Studying Racemization

The study of racemization kinetics is crucial for understanding the stability of this compound derivatives. The following are detailed protocols for common experimental techniques.

Monitoring Racemization by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of binaphthyl derivatives, allowing for the direct monitoring of racemization over time.

Objective: To determine the rate of racemization of an enantiomerically enriched this compound derivative at a specific temperature.

Materials:

-

Enantiomerically enriched this compound derivative (e.g., (R)-BINOL)

-

High-purity solvent (e.g., diphenyl ether, 1,2-dichlorobenzene)

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol)

-

Chiral HPLC column (e.g., Daicel Chiralpak IA, AD-H)

-

HPLC system with a UV detector and a column thermostat

Procedure:

-

Sample Preparation: Prepare a solution of the enantiomerically enriched binaphthyl derivative in the chosen high-boiling solvent at a known concentration (e.g., 1 mg/mL).

-

Initial Enantiomeric Excess (ee) Determination: Inject an aliquot of the solution at time t=0 onto the chiral HPLC column to determine the initial ee.

-

Thermal Racemization: Place the vial containing the solution in a thermostatted oil bath or heating block set to the desired temperature (e.g., 190-220 °C for BINOL).[3]

-

Time-course Monitoring: At regular time intervals, withdraw an aliquot of the solution, cool it rapidly to quench the racemization, and inject it onto the chiral HPLC system.

-

Data Analysis:

-

For each time point, calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers from the chromatogram: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Racemization follows first-order kinetics. The rate constant (k) can be determined by plotting ln(% ee) versus time. The slope of the resulting straight line is equal to -k.

-

The half-life of racemization (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2) / k.

-

The activation free energy of racemization (ΔG‡) can be calculated using the Eyring equation: ΔG‡ = -RT * ln(k * h / (kB * T)) where R is the gas constant, T is the absolute temperature, h is Planck's constant, and kB is the Boltzmann constant.

-

Computational Determination of Racemization Barriers using Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the rotational barriers of binaphthyl derivatives and understanding the geometry of the transition state.

Objective: To calculate the rotational energy barrier for the racemization of a this compound derivative.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

General Workflow:

-

Geometry Optimization of the Ground State:

-

Build the initial structure of the (R)- or (S)-enantiomer of the binaphthyl derivative.

-

Perform a geometry optimization using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set.[4] This will find the lowest energy conformation of the molecule.

-

-

Identification of the Transition State:

-

The transition state for racemization is typically a near-planar conformation. There are two primary pathways: a syn-pathway where the 2 and 2' substituents pass by each other, and an anti-pathway where the 2-substituent passes by the 8'-hydrogen.[4] The anti-pathway is generally lower in energy.

-

Perform a transition state search (e.g., using the Berny algorithm in Gaussian) starting from a guess structure that is close to the expected planar transition state.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized ground state and transition state structures.

-

A true minimum energy structure (ground state) will have all real (positive) vibrational frequencies.

-

A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the rotation around the C1-C1' bond).

-

-

Calculation of the Racemization Barrier:

-

The electronic energy difference between the transition state and the ground state provides the enthalpic barrier to rotation.

-

To obtain the Gibbs free energy of activation (ΔG‡), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the racemization of this compound derivatives.

References

Spectroscopic Properties of 2,2'-Binaphthyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Binaphthyl is a polycyclic aromatic hydrocarbon characterized by two naphthalene (B1677914) units linked at their respective 2-positions. This molecular scaffold and its derivatives are of considerable interest in materials science and asymmetric catalysis due to their distinct photophysical properties and the potential for axial chirality. A comprehensive understanding of the spectroscopic profile of this compound is fundamental for its application, quality control, and the development of novel materials and catalysts. This technical guide provides a detailed overview of the key spectroscopic properties of this compound, encompassing UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and circular dichroism (CD) spectroscopy. To facilitate practical application, detailed experimental protocols for these analytical techniques are also presented.

Data Presentation

The following tables provide a summary of the essential spectroscopic data for this compound.

Table 1: UV-Vis and Fluorescence Spectroscopic Data

| Parameter | Wavelength (nm) | Solvent |

| UV-Vis Absorption (λmax) | ~300 | Not Specified[1][2] |

| Fluorescence Excitation | 303 | Cyclohexane[3] |

| Fluorescence Emission | 348 | Cyclohexane[3] |

Note: The UV-Vis absorption maximum is an approximate value based on graphical data from the NIST WebBook. The precise value can vary with the solvent and other experimental parameters.

Table 2: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (ppm) | Solvent |

| A | 8.172 | CDCl₃[4] |

| B | 7.96 | CDCl₃[4] |

| C | 7.94 | CDCl₃[4] |

| D | 7.89 | CDCl₃[4] |

| E | 7.89 | CDCl₃[4] |

| F | 7.53 | CDCl₃[4] |

| G | 7.50 | CDCl₃[4] |

Note: Assignments are based on the provided spectrum and may require 2D NMR for definitive confirmation.

Table 3: ¹³C NMR Spectroscopic Data

| Peak Number | Chemical Shift (ppm) | Solvent |

| 1 | 138.68 | CDCl₃[4] |

| 2 | 134.03 | CDCl₃[4] |

| 3 | 132.95 | CDCl₃[4] |

| 4 | 128.59 | CDCl₃[4] |

| 5 | 128.35 | CDCl₃[4] |

| 6 | 127.78 | CDCl₃[4] |

| 7 | 126.41 | CDCl₃[4] |

| 8 | 126.24 | CDCl₃[4] |

| 9 | 126.06 | CDCl₃[4] |

| 10 | 125.84 | CDCl₃[4] |

Note: Assignments are based on the provided spectrum and may require further 2D NMR analysis for unambiguous correlation.

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in the selected solvent. The concentration should be adjusted to achieve an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: The spectrophotometer should be powered on and allowed to warm up for at least 15-20 minutes to ensure lamp stability.

-

Blank Measurement: A quartz cuvette is filled with the pure solvent to serve as a blank. This is placed in the spectrophotometer, and a baseline spectrum is recorded across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: The sample cuvette is rinsed and then filled with the this compound solution. The absorption spectrum is then acquired over the same wavelength range as the blank.

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. The λmax is identified as the wavelength at which the highest absorbance is recorded.

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared. To prevent inner filter effects, the concentration should be low, typically corresponding to an absorbance of less than 0.1 at the excitation wavelength.

-

Instrument Setup: The fluorometer is turned on, allowing the lamp to stabilize.

-

Excitation Spectrum Acquisition:

-

The emission monochromator is set to the anticipated emission maximum (e.g., 348 nm).

-

The excitation monochromator is scanned across a range of wavelengths (e.g., 250-340 nm).

-

The peak of the resulting spectrum of fluorescence intensity versus excitation wavelength corresponds to the excitation maximum.

-

-

Emission Spectrum Acquisition:

-

The excitation monochromator is set to the previously determined excitation maximum (e.g., 303 nm).

-

The emission monochromator is scanned over a range of wavelengths (e.g., 320-450 nm).

-

The peak of this spectrum of fluorescence intensity versus emission wavelength is the emission maximum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural verification of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

The this compound sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.

-

To remove any particulate matter, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

The NMR tube is then capped.

-

-

Instrument Setup:

-

The NMR tube is placed in a spinner turbine and its depth is adjusted as per the instrument's guidelines.

-

The sample is then lowered into the NMR magnet.

-

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity.

-

The ¹H NMR spectrum is acquired.

-

The ¹³C NMR spectrum is then acquired, which typically requires a greater number of scans.

-

-

Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and referenced to the residual solvent peak or an internal standard.

-

For the ¹H spectrum, the peaks are integrated. For both spectra, the peak positions are determined.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties of chiral derivatives of this compound. (Note: this compound itself is achiral but can form chiral atropisomers upon appropriate substitution).

Materials:

-

Chiral this compound derivative (e.g., (R)- or (S)-BINAP)

-

Spectroscopic grade solvent

-

CD spectropolarimeter

-

Quartz cuvettes (typically 0.1 or 1 cm path length)

Procedure:

-

Sample Preparation: A solution of the chiral binaphthyl derivative is prepared. The concentration is optimized to provide a good signal-to-noise ratio while keeping the absorbance within the linear range of the instrument (typically absorbance < 1.5).

-

Instrument Setup: The instrument is turned on and purged with nitrogen gas. The lamp is allowed to warm up and stabilize.

-

Blank Measurement: A baseline spectrum is recorded using a cuvette filled with the pure solvent.

-

Sample Measurement: The CD spectrum of the sample is recorded over the desired wavelength range.

-

Data Analysis: The CD spectrum, which plots the difference in absorbance of left and right circularly polarized light against wavelength, is analyzed. The sign and intensity of the Cotton effects provide information about the absolute configuration and conformational features of the molecule.

Visualization

The following diagrams provide a visual representation of the experimental workflow and the principles of chiroptical measurements for binaphthyl derivatives.

Caption: A general workflow for the spectroscopic characterization of this compound.

Caption: The relationship between axial chirality in binaphthyl derivatives and their corresponding CD spectra.

Conclusion

The spectroscopic analysis of this compound provides a robust framework for its identification, purity assessment, and the investigation of its derivatives. UV-Vis and fluorescence spectroscopy are key to understanding its electronic and photophysical properties, while NMR spectroscopy offers definitive structural information. For chiral derivatives, circular dichroism is an invaluable tool for probing their stereochemistry. The consolidated data and detailed protocols within this guide are intended to serve as a practical resource for scientists and researchers engaged in the study and application of this significant class of molecules.

References

The Dawn of Axially Chiral Catalysis: Early Research on 2,2'-Binaphthyl Derivatives

An In-depth Guide to the Foundational Syntheses and Resolutions of 1,1'-Bi-2,2'-naphthol (BINOL)

The story of 2,2'-binaphthyl derivatives is fundamentally linked to the development of asymmetric catalysis, a field that has revolutionized the synthesis of chiral molecules, particularly for drug development. The unique, C₂-symmetric, and axially chiral structure of these compounds has made them indispensable ligands and catalysts. This technical guide delves into the early pivotal research that established the synthesis and resolution of the most prominent member of this class, 1,1'-Bi-2,2'-naphthol (BINOL), providing a resource for researchers, scientists, and professionals in drug development.

The First Synthesis: A Chemical Curiosity

The journey of BINOL began in 1873, not as a tool for asymmetric synthesis, but as a product of early explorations in organic chemistry. The first documented synthesis of the racemic form of BINOL is credited to A. P. Dianin, who achieved this through the oxidative coupling of 2-naphthol (B1666908) using iron(III) chloride (FeCl₃) as an oxidant.[1] For many years after its initial synthesis, BINOL remained largely a chemical novelty. The concept of atropisomerism, which is chirality arising from hindered rotation around a single bond, was not yet fully established, and the immense potential of its enantiomers as chiral ligands was unrecognized.[1]

The reaction proceeds via a radical coupling mechanism initiated by the oxidation of the hydroxyl group of the naphthol by the iron(III) center.[1] Later methods would also employ other oxidants like activated manganese dioxide.

The Challenge of Chirality: Early Resolution Methods

The true potential of BINOL could only be unlocked by separating its non-superimposable mirror images, the (R)- and (S)-enantiomers. The preparation of individual enantiomers proved to be the primary challenge.[2] One of the most significant early breakthroughs in resolving racemic BINOL was the use of diastereomeric inclusion complexes with a chiral resolving agent. A landmark development in this area was the application of the Cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[1] This resolving agent selectively forms a crystalline inclusion compound with (R)-BINOL, which precipitates from the solution, leaving the (S)-BINOL enantiomer in the mother liquor.[1]

Another early method involved the enzymatic hydrolysis of a BINOL diester. In this approach, the enzyme cholesterol esterase selectively hydrolyzes the (S)-diester, leaving the (R)-diester intact.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from these early, foundational experiments.

| Racemic Synthesis of BINOL | |

| Reactant | 2-Naphthol |

| Oxidant | Iron(III) Chloride (FeCl₃) |

| Product | (±)-1,1'-Bi-2,2'-naphthol (BINOL) |

| Reference | A. P. Dianin (1873)[1] |

| Resolution of Racemic BINOL with N-benzylcinchonidinium chloride | |

| Resolving Agent | N-benzylcinchonidinium chloride |

| Selectivity | Forms crystalline inclusion compound with (R)-BINOL |

| (R)-BINOL Recovery | 85-88% |

| (R)-BINOL Enantiomeric Excess | >99% ee |

| (S)-BINOL Recovery | 89-93% |

| (S)-BINOL Enantiomeric Excess | 99% ee |

| Reference | Toda et al.[3] |

Detailed Experimental Protocols

Racemic Synthesis of 1,1'-Bi-2,2'-naphthol (BINOL) via Oxidative Coupling

This protocol is based on the early method of oxidative coupling using an iron(III) salt.

Materials:

-

2-Naphthol

-

Iron(III) Chloride (FeCl₃)

-

Suitable solvent (e.g., a non-polar organic solvent)

Procedure:

-

Dissolve 2-naphthol in a suitable solvent in a reaction flask.

-

Add a solution of iron(III) chloride to the 2-naphthol solution while stirring. The mechanism involves the complexation of the iron(III) to the hydroxyl group, followed by a radical coupling reaction of the naphthol rings, which is initiated by the reduction of iron(III) to iron(II).[2]

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

After the reaction is complete, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude racemic BINOL.

-

Purify the crude product by recrystallization.

Resolution of Racemic BINOL using N-benzylcinchonidinium chloride

This protocol describes a widely used method for obtaining enantiomerically pure BINOL.

Materials:

-

Racemic 1,1'-Bi-2,2'-naphthol (BINOL)

-

N-benzylcinchonidinium chloride

-

Acetonitrile (MeCN)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

A mixture of racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride is refluxed in acetonitrile.[3]

-

During the reflux, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes.[3]

-

The mixture is cooled to 0 °C, and the solid complex is collected by filtration and washed with cold acetonitrile.[1][3] This leaves the mother liquor enriched in (S)-BINOL.[1]

-

The collected complex is further purified by slurrying in methanol to upgrade the diastereomeric excess to >99%.[3]

-

The purified complex is then treated with a biphasic mixture of ethyl acetate and dilute aqueous HCl to break the salt and liberate (R)-BINOL.[3]

-

The ethyl acetate layer, containing the (R)-BINOL, is separated, washed, dried, and concentrated to yield (R)-BINOL with >99% enantiomeric excess.[3]

-

The filtrate from the initial crystallization, which is enriched in (S)-BINOL, is concentrated to dryness.[1]

-

The residue is dissolved in ethyl acetate and washed with dilute HCl to remove any remaining resolving agent.[1]

-

Concentration of the ethyl acetate layer yields (S)-BINOL with high enantiomeric purity.[1]

Visualizing the Core Concepts

The following diagrams illustrate the key chemical transformations described.

Caption: Racemic Synthesis of BINOL via Oxidative Coupling.

Caption: Workflow for the Resolution of Racemic BINOL.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,2'-Binaphthyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 2,2'-binaphthyl, a foundational molecule in chiral chemistry and materials science. Understanding its three-dimensional structure is paramount for the rational design of catalysts, ligands, and novel materials with tailored properties.

Molecular and Crystal Structure

This compound (C₂₀H₁₄) is an aromatic hydrocarbon composed of two naphthalene (B1677914) rings linked by a C-C single bond at their 2 and 2' positions. The molecule exhibits atropisomerism due to hindered rotation around the central C-C bond, leading to the existence of two stable, non-superimposable enantiomers. The crystal structure reveals a non-planar conformation of the molecule, which is crucial for its chiral applications.

The crystal packing is primarily governed by van der Waals forces. In the solid state, the molecules adopt a specific arrangement to maximize packing efficiency. The analysis of intermolecular contacts is essential for understanding the stability of the crystal lattice and predicting its physical properties.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Chemical formula | C₂₀H₁₄ |

| Molar mass | 254.33 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.517(2) Å, b = 5.991(1) Å, c = 8.148(3) Å |

| β = 85.69(2)° | |

| Unit cell volume | 657.9 ų |

| Z (molecules per unit cell) | 2 |

| Calculated density | 1.294 g/cm³ |

| Radiation type | MoKα |

| Absorption coefficient (μ) | 0.679 cm⁻¹ |

| F(000) | 268 |

| Final R-factor | 0.034 for 821 observed reflections |

Table 2: Selected Bond Lengths and Torsion Angle for this compound

| Bond/Angle | Value (Å or °) |

| C(2)-C(2') Bond Length | Data not available in the abstract |

| Naphthalene C-C Bond Lengths | Typically range from 1.36 to 1.42 Å |

| Dihedral Angle (Naphthyl-Naphthyl) | Data not available in the abstract |

Note: Detailed bond lengths and angles beyond the unit cell parameters were not available in the abstracted search results. Access to the full publication is required for a comprehensive list.

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann coupling of 2-bromonaphthalene (B93597).

Protocol:

-

A mixture of 2-bromonaphthalene and activated copper powder is heated in a high-boiling point solvent, such as dimethylformamide (DMF) or nitrobenzene.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the mixture is filtered to remove the copper salts.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol:

-

The purified this compound is dissolved in a suitable solvent or a mixture of solvents. Common solvents for aromatic hydrocarbons include toluene, hexane, or ethyl acetate.

-

The solution is slowly cooled or the solvent is allowed to evaporate slowly at a constant temperature.

-

Slow evaporation can be achieved by leaving the solution in a loosely covered container in a vibration-free environment.

-

Colorless, well-formed single crystals of this compound suitable for X-ray diffraction are obtained over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves the analysis of the single crystal using an X-ray diffractometer.

Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

The final R-factor is a measure of the agreement between the experimental data and the refined structure.

Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of this compound is illustrated in the following diagram.

Conclusion

The crystal structure of this compound reveals a monoclinic system with the space group P2₁/c. The non-planar arrangement of the two naphthalene rings is a key structural feature that gives rise to its chirality and utility in asymmetric synthesis and materials science. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this important class of compounds. Further investigation into the full crystallographic information file (CIF) would provide a more detailed understanding of the intramolecular geometry.

References

Unraveling the Helical Twist: A Computational Guide to 2,2'-Binaphthyl Chirality

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The phenomenon of atropisomerism, where hindered rotation around a single bond gives rise to stable, separable enantiomers, is a cornerstone of modern stereochemistry and a critical consideration in drug design and materials science. Among the most studied examples of axial chirality is the 2,2'-binaphthyl system. The steric clash between the hydrogen atoms at the 8 and 8' positions of the two naphthalene (B1677914) rings creates a significant energy barrier to rotation around the C1-C1' bond, leading to non-superimposable, mirror-image conformers. This guide provides an in-depth technical overview of the computational methods employed to investigate the chirality of this compound and its derivatives, offering a comprehensive resource for researchers in the field.

The Computational Toolkit for Analyzing Atropisomerism

Computational chemistry offers a powerful suite of tools to probe the intricacies of this compound chirality. These methods allow for the precise calculation of structural parameters, energy barriers, and chiroptical properties, providing insights that are often challenging to obtain experimentally.

Density Functional Theory (DFT) for Structural and Energetic Analysis

Density Functional Theory (DFT) has emerged as the workhorse for studying the stereochemistry of binaphthyl systems. It provides a favorable balance between computational cost and accuracy for determining key properties such as rotational energy barriers and dihedral angles.

A crucial aspect of studying atropisomerism is the calculation of the rotational energy barrier, which dictates the stereochemical stability of the atropisomers.[1] This is typically achieved by performing a relaxed potential energy surface scan, where the dihedral angle between the two naphthyl rings is systematically varied, and the energy is minimized at each step. The transition state for racemization, which corresponds to the energy maximum along this path, is then located and its structure optimized. The energy difference between the ground state and the transition state provides the rotational barrier.

Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Properties

Understanding the interaction of chiral molecules with polarized light is fundamental to their characterization. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic circular dichroism (ECD) spectra of chiral molecules like this compound derivatives. By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration of the atropisomers can be confidently assigned.[2]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD), the differential absorption of left and right circularly polarized infrared light by a chiral molecule, offers another robust method for determining absolute configuration.[3][4] Computational prediction of VCD spectra, typically using DFT, provides a detailed vibrational fingerprint that is highly sensitive to the three-dimensional structure of the molecule.[5][6] The excellent agreement often observed between calculated and experimental VCD spectra makes it a reliable tool for stereochemical assignment.[4][7]

Quantitative Insights into this compound Chirality

Computational studies have yielded a wealth of quantitative data on the rotational barriers and chiroptical properties of this compound and its derivatives. The following tables summarize key findings from the literature.

| Compound | Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Reference |

| 1,1'-Binaphthyl | B3LYP | 6-31G(d,p) | 23.0 | - | [8] |

| 1,1'-Binaphthyl | DFT | - | +2.74 | - | [9] |

| 1,1'-Bi-2-naphthol (BINOL) | PBE0 | 6-311+G | - | - | [8] |

| 1,1'-Bi-2-naphthol (BINOL) | B3LYP | 6-311+G | - | - | [8] |

| 1,1'-Bi-2-naphthol (BINOL) | TPSSh | 6-311+G* | - | - | [8] |

| 2,2'-Disubstituted 1,1'-binaphthyls (-H) | - | - | - | 19.5 | [8] |

| 2,2'-Disubstituted 1,1'-binaphthyls (-OH) | - | - | - | 39.3 | [8] |

| α-Naphthyl Tropone | B3LYP-D3 | 6-31G+** | 35.4 | 32.5 (at 393 K) | [10] |

Table 1: Calculated and Experimental Rotational Barriers of this compound and Derivatives.

| Compound | Method | Key Findings | Reference |

| 1,1'-Binaphthyl Derivatives | VCD, DFT (BPW91/6-31G**) | VCD spectra are sensitive to the dihedral angle between the naphthyl planes. | [5] |

| Synoxazolidinone A | ECD, VCD, ROA | Vibrational chiroptical methods (VCD, ROA) were found to be more reliable than ECD for absolute configuration assignment of this flexible molecule. | [3] |

| Annelated Heptathiophene and a Dimer of 1,1'-Binaphthyl | VCD, DFT (B3LYP/6-31G*) | VCD successfully determined the absolute configuration of large molecules with chiral axes. | [4] |

| BINAP and TOLBINAP Ligands and their Palladium Complexes | VCD, DFT | VCD spectroscopy can be used to follow the conformational changes of these important catalytic species in solution. | [11] |

Table 2: Summary of Chiroptical Studies on Binaphthyl Systems.

Experimental Protocols: A Guide to Computational Workflows

Reproducibility and methodological rigor are paramount in computational research. This section outlines the typical workflows for the key computational experiments discussed.

Workflow for Rotational Barrier Calculation

Caption: Workflow for calculating the rotational energy barrier.

Workflow for Chiroptical Spectra Calculation (ECD/VCD)

Caption: Workflow for calculating and assigning chiroptical spectra.

Logical Relationship between Structure and Stereochemical Stability

The stereochemical stability of a this compound derivative is a direct consequence of its molecular structure. The size and nature of the substituents at the ortho positions (2, 2', 7, and 7') play a crucial role in determining the magnitude of the rotational barrier.

Caption: Relationship between structure and atropisomeric stability.

Conclusion

Computational chemistry provides an indispensable framework for the detailed investigation of this compound chirality. From the accurate prediction of rotational barriers using DFT to the unambiguous assignment of absolute configuration via TD-DFT and VCD calculations, these in silico methods offer profound insights into the structure, stability, and properties of atropisomeric systems. This guide has provided a comprehensive overview of the key computational techniques, presented quantitative data in a structured format, and outlined the standard experimental protocols. As the complexity of chiral molecules in drug discovery and materials science continues to grow, the predictive power of computational studies will undoubtedly play an increasingly vital role in their design and development.

References

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comporgchem.com [comporgchem.com]

- 3. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 4. researchgate.net [researchgate.net]

- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Thermodynamic vs. Kinetic Control in Binaphthyl Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the core principles of thermodynamic and kinetic control in the synthesis of axially chiral binaphthyls. A comprehensive understanding of these concepts is crucial for the rational design of synthetic routes to enantioenriched biaryl compounds, which are pivotal as chiral ligands and key structural motifs in pharmaceuticals.

Fundamental Principles: Kinetic vs. Thermodynamic Control

In the synthesis of binaphthyls and other atropisomers, the reaction pathway can often yield two different stereoisomeric products. The predominant product is determined by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Kinetic Control is prevalent in irreversible reactions or those conducted under conditions where an equilibrium is not established. The major product is the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy (ΔG‡). These conditions typically involve:

-

Low reaction temperatures

-

Short reaction times

-

The use of strong, non-equilibrating reagents

A classic example is Kinetic Resolution , where one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The maximum yield for the resolved starting material is 50%.

Thermodynamic Control governs reactions that are reversible and are allowed to reach equilibrium. The product distribution reflects the relative thermodynamic stabilities of the products, with the most stable product (lowest Gibbs free energy, G) being the major component. These conditions typically involve:

-

Higher reaction temperatures

-

Longer reaction times

-

The presence of a catalyst that facilitates equilibration

Dynamic Thermodynamic Resolution is a powerful application of this principle. In this process, the racemic starting material is continuously interconverted (racemized) under the reaction conditions. A chiral resolving agent selectively forms a more stable, often crystalline, diastereomeric adduct with one of the enantiomers. Due to the ongoing racemization, the entire racemic mixture can theoretically be converted into this single, most stable diastereomeric product, allowing for yields exceeding the 50% limit of kinetic resolution.[1][2]

Quantitative Data Presentation

The following tables provide a comparative summary of quantitative data from various binaphthyl syntheses, illustrating the outcomes under kinetic and thermodynamic control.

Table 1: Kinetic Resolution of Racemic BINOL Derivatives (Kinetic Control)

This table highlights the efficiency of kinetic resolution through the selectivity factor (s), which quantifies the relative rate of reaction of the two enantiomers. A higher 's' value indicates greater enantiomeric discrimination.

| Racemic Substrate (BINOL Derivative) | Chiral Catalyst/Reagent | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee %) of Recovered Substrate | Selectivity Factor (s) |

| 3,3'-Dimethyl-BINOL | (S)-Proline-derived amide | -20 °C, 48 h | 50 | >99 (R) | >200 |

| 6,6'-Dibromo-BINOL | Chiral Phosphoric Acid | Room Temp., 12 h | 52 | 99 (S) | 175 |

| BINOL | N-Heterocyclic Carbene (NHC) | Room Temp., 24 h | 51 | 99 (R) | >100 |

| Octahydro-BINOL | Lipase PS-C "Amano" II | 45 °C, 72 h | 50 | 99 (R) | 127 |

Table 2: Dynamic Thermodynamic Resolution of Racemic BINOL (Thermodynamic Control)

This table demonstrates the effectiveness of dynamic thermodynamic resolution, where high yields of a single enantiomer are achieved by shifting the equilibrium towards the most stable diastereomeric adduct.

| Racemic Substrate | Chiral Resolving Agent | Racemization Catalyst | Reaction Conditions | Yield of Enantioenriched Product (%) | Enantiomeric Excess (ee %) of Product |

| BINOL | N-benzylcinchonidinium bromide | [Cu₂(tmeda)₂(μ-OH)₂]Br₂ | Acetonitrile (B52724), Room Temp. | >95 (as (R)-BINOL adduct) | >99 |

| Biaryl difluoroborane | (R)-BINOL | - | Toluene, 110 °C, 24 h | 92 (as boronate ester) | 98 (R) |

Key Experimental Protocols

Protocol for Kinetic Resolution of Racemic 6,6'-Dibromo-BINOL

This protocol is a representative example of a kinetically controlled process.

Materials:

-

Racemic 6,6'-dibromo-1,1'-bi-2-naphthol

-

Chiral phosphoric acid catalyst

-

Azodicarboxylate (e.g., di-tert-butyl azodicarboxylate)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve racemic 6,6'-dibromo-BINOL (1.0 equiv) and the chiral phosphoric acid catalyst (0.05-0.1 equiv) in anhydrous toluene.

-

Stir the solution at room temperature.

-

Slowly add the azodicarboxylate (0.5 equiv) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion of the starting material is achieved.

-

Quench the reaction by adding a suitable reagent or by concentrating the mixture directly.

-

Purify the mixture using column chromatography on silica (B1680970) gel to separate the unreacted, enantioenriched 6,6'-dibromo-BINOL from the product of the faster-reacting enantiomer.

-

Determine the enantiomeric excess of the recovered starting material using chiral HPLC.

Protocol for Dynamic Thermodynamic Resolution of Racemic BINOL

This protocol exemplifies a thermodynamically controlled synthesis.

Materials:

-

Racemic 1,1'-bi-2-naphthol (B31242) (BINOL)

-

N-benzylcinchonidinium bromide (resolving agent)

-

[Cu₂(tmeda)₂(μ-OH)₂]Br₂ (racemization catalyst)

-

Anhydrous acetonitrile

-

Standard laboratory glassware and purification supplies

Procedure:

-

Combine racemic BINOL (1.0 equiv), N-benzylcinchonidinium bromide (1.0 equiv), and the copper racemization catalyst (0.025 equiv) in a flask.

-

Add anhydrous acetonitrile to the mixture.

-

Stir the suspension at room temperature, allowing the system to equilibrate. The formation of a crystalline precipitate of the thermodynamically favored diastereomeric adduct will be observed.

-

Continue stirring for an extended period (e.g., 24 hours) to ensure the equilibrium is reached.

-

Collect the crystalline solid by filtration and wash with a small amount of cold acetonitrile.

-

To liberate the enantioenriched BINOL, suspend the crystalline adduct in a biphasic system of ethyl acetate (B1210297) and dilute aqueous acid (e.g., 1 M HCl).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched BINOL.

-

Determine the enantiomeric excess of the product by chiral HPLC.

Visualized Pathways and Workflows

Diagram 1: General Energy Profile for Kinetic vs. Thermodynamic Control

Caption: Energy profile of kinetic vs. thermodynamic product formation.

Diagram 2: Experimental Workflow for Kinetic Resolution

Caption: Workflow for the kinetic resolution of a racemic binaphthyl.

Diagram 3: Logical Relationship in Dynamic Thermodynamic Resolution

Caption: Logical flow of dynamic thermodynamic resolution.

References

An In-depth Technical Guide to the Chiroptical Properties of 2,2'-Binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Binaphthyl and its derivatives represent a cornerstone in the field of asymmetric synthesis and chiral recognition. The unique chiroptical properties of these compounds arise from atropisomerism, a form of axial chirality resulting from hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. This restricted rotation gives rise to stable, non-superimposable enantiomers, designated as (R) and (S), which exhibit distinct interactions with plane-polarized light.

This technical guide provides a comprehensive overview of the chiroptical properties of the core this compound system. It details the synthesis of the racemic mixture, the resolution into its constituent enantiomers, and the experimental and computational methods used to characterize their chiroptical behavior. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize or study chiral binaphthyl scaffolds.

Atropisomerism in this compound

The chirality of this compound is not centered on a stereogenic atom but is distributed along the C1-C1' bond axis. The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation.[1] This barrier is high enough to allow for the isolation of the individual (R) and (S) enantiomers at room temperature.[1]

The dihedral angle (θ) between the two naphthalene planes is a critical parameter that dictates the chiroptical properties of these molecules. Variations in this angle, influenced by substituents and the surrounding environment, directly impact the observed circular dichroism and optical rotatory dispersion spectra.[2][3]

Synthesis and Resolution

The preparation of enantiomerically pure this compound derivatives is fundamental to the study and application of their chiroptical properties. A common and efficient strategy involves the synthesis of a racemic precursor, followed by resolution. The most well-established precursor is 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).

Synthesis of Racemic 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)

Racemic BINOL is readily synthesized via the oxidative coupling of 2-naphthol (B1666908). A common and effective method utilizes iron(III) chloride as the oxidant.[3][4]

Experimental Protocol: Oxidative Coupling of 2-Naphthol [3]

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL). In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).

-

Reaction Execution: Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring to form a fine slurry. Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over 30 minutes. The mixture will turn dark green. Maintain the reaction at 80 °C with continued stirring for 4 hours.

-

Work-up and Isolation: Cool the mixture to room temperature. The crude product will precipitate as a greenish-brown solid. Filter the solid using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL).

-

Purification: Dissolve the crude solid in 150 mL of ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 75 mL) and then with brine (1 x 75 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization: Purify the resulting light-brown solid by recrystallization from hot toluene (B28343) to yield racemic BINOL as off-white crystals.

Figure 1: Workflow for the synthesis of racemic BINOL.

Resolution of Racemic BINOL

Several methods exist for the resolution of racemic BINOL. A widely used and efficient method involves the formation of diastereomeric complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[3]

Experimental Protocol: Diastereomeric Salt Resolution [3]

-

Complex Formation: In a 500 mL flask, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (B52724) (125 mL).

-

Crystallization: Heat the mixture to reflux with stirring for 4 hours. During this time, the diastereomeric complex of (R)-BINOL will begin to crystallize.

-

Isolation of (R)-BINOL Complex: Cool the mixture to room temperature and then in an ice bath for 30 minutes. Filter the resulting white crystalline solid and wash it with cold acetonitrile (2 x 20 mL). The collected solid is the diastereomeric complex of (R)-BINOL.

-

Liberation of (R)-BINOL: Suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL). Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Work-up and Purification of (R)-BINOL: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid.

-

Isolation of (S)-BINOL: The filtrate from step 3 contains the enriched (S)-BINOL and can be processed separately by acidification and extraction to obtain the (S)-(-)-BINOL enantiomer.

-

Enantiomeric Excess Determination: Verify the enantiomeric excess (>99% ee) of each enantiomer using chiral High-Performance Liquid Chromatography (HPLC).

Figure 2: Workflow for the resolution of racemic BINOL.

Conversion of BINOL to this compound

Enantiomerically pure this compound can be obtained from the corresponding BINOL enantiomers through a dehydroxylation reaction. This can be achieved by first converting the hydroxyl groups into a better leaving group, such as a triflate, followed by a reduction. A common method for the reduction of the resulting ditriflate is through catalytic hydrogenation or by using a phosphine-based reducing agent.

Chiroptical Properties and Measurement

The chiroptical properties of this compound and its derivatives are primarily investigated using Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5] For a chiral molecule, the specific rotation [α] is a characteristic physical constant. The ORD curve of a binaphthyl derivative typically shows a plain curve at wavelengths away from its absorption maxima, with the magnitude of rotation increasing towards shorter wavelengths.[6]

Experimental Protocol: ORD Measurement

-

Sample Preparation: Prepare a solution of the enantiomerically pure binaphthyl derivative of a known concentration (e.g., c = 1 g/100 mL) in a suitable transparent solvent (e.g., THF, Chloroform).

-

Instrumentation: Use a spectropolarimeter.

-

Measurement: Place the sample solution in a polarimeter cell of a known path length (e.g., 1 dm). Record the optical rotation at various wavelengths, typically including the sodium D-line (589 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]λT = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength.[8] This technique is particularly sensitive to the three-dimensional structure of chiral molecules. The CD spectrum of a this compound derivative is characterized by a "couplet," which is a pair of adjacent positive and negative CD bands (a Cotton effect) arising from the exciton (B1674681) coupling of the electronic transitions of the two naphthalene chromophores.[2][3] The sign and intensity of this couplet are directly related to the absolute configuration and the dihedral angle of the binaphthyl system.[2][3]

Experimental Protocol: CD Measurement [2]

-

Sample Preparation: Prepare a dilute solution of the enantiomerically pure binaphthyl derivative in a suitable UV-transparent solvent (e.g., acetonitrile, hexane). The concentration should be adjusted to yield an absorbance of approximately 0.8 at the wavelength of interest in a 1 cm path length cell.

-

Instrumentation: Use a CD spectropolarimeter.

-

Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically reported as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

Figure 3: General workflow for CD spectroscopy measurement.

Quantitative Chiroptical Data

The following tables summarize key quantitative chiroptical data for this compound and its important derivatives.

Table 1: Specific Rotation of Binaphthyl Derivatives

| Compound | Enantiomer | Specific Rotation ([α]D) | Solvent | Reference |

| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +33.9° (c 0.2) | THF | [9] |

| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -33.2° (c 0.2) | THF | [9] |

| 1,1'-Binaphthyl-2,2'-diamine (BINAM) | (R)-(+) | +157° (c 1) | Pyridine | [10] |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | (S)-(-) | -223° (c 0.502) | Benzene | [11] |

Table 2: Molar Ellipticity of Binaphthyl Derivatives from CD Spectroscopy

| Compound Derivative | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Solvent | Reference |

| (R)-3,3'-BTPE-BINA | 341 | ~60,000 | THF | [12] |

| (R)-6,6'-BTPE-BINA | 367 | ~8,000 | THF | [12] |

| (R,S)-BNDHP | 214 | Varies with conditions | Water/NaDC | [13] |

Table 3: Dihedral Angles of Binaphthyl Derivatives from X-ray Crystallography

| Compound | Dihedral Angle (θ) | Reference |

| Racemic BINOL | 68.6° | [14] |

| Chiral BINOL | 103.1° | [14] |

| A 2,2'-disubstituted binaphthyl | ~90° | [9] |

| A bridged binaphthyl | ~55° | [9] |

Theoretical Calculations

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding and predicting the chiroptical properties of binaphthyl derivatives.[2] These calculations can:

-

Determine the stable conformations and the rotational energy barrier.

-

Simulate CD and ORD spectra, which can be compared with experimental data to assign the absolute configuration.

-

Provide insights into the relationship between the molecular structure (e.g., dihedral angle) and the observed chiroptical properties.

Figure 4: A simplified workflow for the computational prediction of chiroptical spectra.

Applications

The well-defined axial chirality and predictable chiroptical properties of this compound derivatives have led to their widespread use in:

-

Asymmetric Catalysis: As chiral ligands for transition metals in a vast array of enantioselective reactions.

-

Chiral Recognition: As hosts for the enantioselective recognition of guest molecules.

-

Chiral Materials: In the development of materials with unique optical and electronic properties.

-

Drug Development: As chiral building blocks in the synthesis of complex pharmaceutical compounds.

Conclusion